molecular formula C20H28FN7 B12430860 4-N-[(2R)-butan-2-yl]-2-N-[2-fluoro-5-[(1S,4S)-5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]pyridin-3-yl]-5-methylpyrimidine-2,4-diamine

4-N-[(2R)-butan-2-yl]-2-N-[2-fluoro-5-[(1S,4S)-5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]pyridin-3-yl]-5-methylpyrimidine-2,4-diamine

Cat. No.: B12430860
M. Wt: 385.5 g/mol
InChI Key: UPSHDXGMMFOWPL-KBMXLJTQSA-N
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Description

4-N-[(2R)-butan-2-yl]-2-N-[2-fluoro-5-[(1S,4S)-5-methyl-2,5-diazabicyclo[221]heptan-2-yl]pyridin-3-yl]-5-methylpyrimidine-2,4-diamine is a complex organic compound with a unique structure that includes a pyrimidine ring, a pyridine ring, and a bicyclic heptane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-N-[(2R)-butan-2-yl]-2-N-[2-fluoro-5-[(1S,4S)-5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]pyridin-3-yl]-5-methylpyrimidine-2,4-diamine involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable diamine and a diketone under acidic conditions.

    Introduction of the Pyridine Ring: The pyridine ring is introduced via a nucleophilic substitution reaction, where a fluorinated pyridine derivative reacts with the pyrimidine intermediate.

    Attachment of the Bicyclic Heptane Moiety: The bicyclic heptane moiety is attached through a coupling reaction, often using a palladium-catalyzed cross-coupling method.

    Final Assembly: The final compound is assembled through a series of protection and deprotection steps, ensuring the correct stereochemistry and functional group placement.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the bicyclic heptane moiety, leading to the formation of ketones or alcohols.

    Reduction: Reduction reactions can occur at the pyridine ring, converting it to a piperidine derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

    Oxidation: Formation of ketones or alcohols.

    Reduction: Formation of piperidine derivatives.

    Substitution: Introduction of various functional groups at the pyridine ring.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.

Biology

In biological research, the compound is studied for its potential as a ligand for various receptors and enzymes. Its ability to interact with biological macromolecules makes it a valuable tool in drug discovery and development.

Medicine

In medicine, the compound is investigated for its potential therapeutic applications. Its unique structure and chemical properties make it a candidate for the development of new drugs, particularly in the treatment of neurological disorders and cancers.

Industry

In the industrial sector, the compound is used in the development of new materials and catalysts. Its stability and reactivity make it suitable for various industrial applications, including the production of polymers and advanced materials.

Mechanism of Action

The mechanism of action of 4-N-[(2R)-butan-2-yl]-2-N-[2-fluoro-5-[(1S,4S)-5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]pyridin-3-yl]-5-methylpyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in their activity and function. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • 4-N-[(2R)-butan-2-yl]-2-N-[2-chloro-5-[(1S,4S)-5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]pyridin-3-yl]-5-methylpyrimidine-2,4-diamine
  • 4-N-[(2R)-butan-2-yl]-2-N-[2-bromo-5-[(1S,4S)-5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]pyridin-3-yl]-5-methylpyrimidine-2,4-diamine

Uniqueness

The uniqueness of 4-N-[(2R)-butan-2-yl]-2-N-[2-fluoro-5-[(1S,4S)-5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]pyridin-3-yl]-5-methylpyrimidine-2,4-diamine lies in its fluorinated pyridine ring, which imparts unique electronic properties and reactivity. This fluorine atom enhances the compound’s stability and ability to interact with biological targets, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C20H28FN7

Molecular Weight

385.5 g/mol

IUPAC Name

4-N-[(2R)-butan-2-yl]-2-N-[2-fluoro-5-[(1S,4S)-5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]pyridin-3-yl]-5-methylpyrimidine-2,4-diamine

InChI

InChI=1S/C20H28FN7/c1-5-13(3)24-19-12(2)8-23-20(26-19)25-17-7-14(9-22-18(17)21)28-11-15-6-16(28)10-27(15)4/h7-9,13,15-16H,5-6,10-11H2,1-4H3,(H2,23,24,25,26)/t13-,15+,16+/m1/s1

InChI Key

UPSHDXGMMFOWPL-KBMXLJTQSA-N

Isomeric SMILES

CC[C@@H](C)NC1=NC(=NC=C1C)NC2=C(N=CC(=C2)N3C[C@@H]4C[C@H]3CN4C)F

Canonical SMILES

CCC(C)NC1=NC(=NC=C1C)NC2=C(N=CC(=C2)N3CC4CC3CN4C)F

Origin of Product

United States

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